2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile
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Overview
Description
2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE is a complex organic compound characterized by its unique structure, which includes an iodine atom and two cyano groups attached to a cyclododeca[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce the cyano groups to amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3) or thiourea. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE involves its interaction with molecular targets through its functional groups. The iodine atom and cyano groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-IODO-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDINE: Shares the iodine atom and pyridine ring but lacks the cyclododeca structure and cyano groups.
2,3-CYCLODODECENOPYRIDINE: Similar cyclododeca structure but lacks the iodine atom and cyano groups.
Uniqueness
2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE is unique due to its combination of an iodine atom and two cyano groups attached to a cyclododeca[b]pyridine ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C17H20IN3 |
---|---|
Molecular Weight |
393.26 g/mol |
IUPAC Name |
2-iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C17H20IN3/c18-17-15(12-20)14(11-19)13-9-7-5-3-1-2-4-6-8-10-16(13)21-17/h1-10H2 |
InChI Key |
BSTTXOQQGAERQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C(=C(C(=N2)I)C#N)C#N |
Origin of Product |
United States |
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